

Infrared (IR) spectroscopy of 3-Chloro-4-formylbenzotrile functional groups

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Compound of Interest

Compound Name: 3-Chloro-4-formylbenzotrile

CAS No.: 58588-64-0

Cat. No.: B2836289

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Technical Guide: Infrared Spectroscopy of 3-Chloro-4-formylbenzotrile

Executive Summary

3-Chloro-4-formylbenzotrile (CAS: 96516-22-0) is a critical trisubstituted aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity relies on three distinct functional moieties: a nitrile (-CN), a formyl (aldehyde, -CHO), and a chloro (-Cl) substituent on a benzene core.

This guide provides a rigorous protocol for the IR characterization of this molecule. Unlike simple monosubstituted benzenes, the interplay between the electron-withdrawing nitrile/chloro groups and the conjugated aldehyde creates specific vibrational shifts that must be interpreted with precision to avoid false positives in purity assays.

Structural & Theoretical Framework

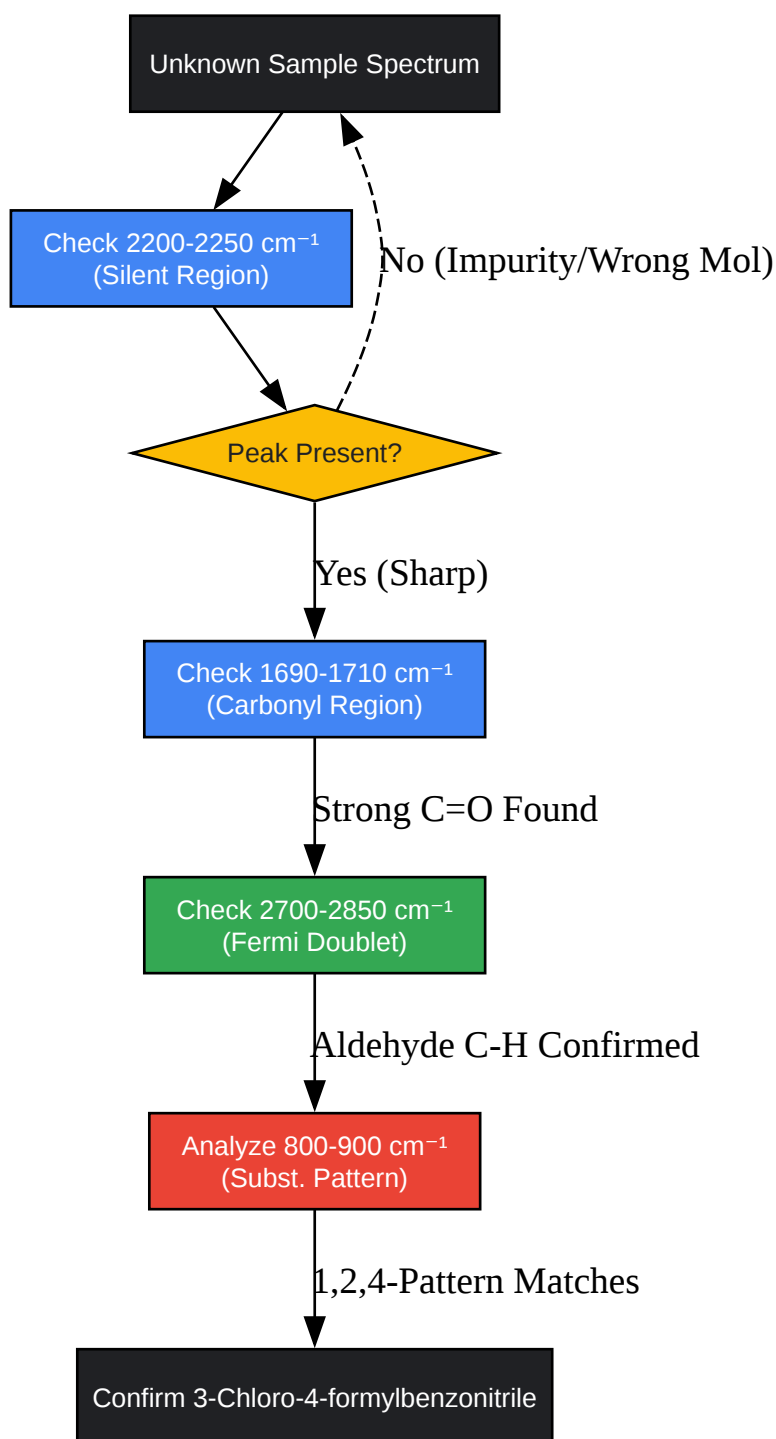
The molecule exhibits a 1,3,4-substitution pattern (relative to the nitrile at position 1). The vibrational signature is defined by the competition between induction (Cl, CN) and conjugation (CHO, CN).

Key Vibrational Modes

- Nitrile (C≡N): The "beacon" signal. Located in the typically silent region (~2230 cm⁻¹).
- Aldehyde (C=O): Conjugated with the ring, lowering the frequency relative to aliphatic aldehydes, but slightly counter-balanced by the inductive effect of the adjacent chlorine.
- Aromatic Ring: The 1,2,4-trisubstitution pattern (hydrogens at positions 2, 5, 6) dictates specific out-of-plane (oop) bending vibrations in the fingerprint region.

Logic Flow for Assignment

The following diagram illustrates the decision tree for validating the structure based on spectral data.



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Figure 1: Logical workflow for structural validation using IR spectroscopy.

Experimental Protocol

Sample Preparation

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample destruction and speed. However, for high-resolution fingerprinting, a KBr Pellet is acceptable.

Method A: Diamond ATR (Recommended)

- **Cleaning:** Clean the diamond crystal with isopropanol. Ensure the background energy profile is normal.
- **Deposition:** Place ~5 mg of solid **3-Chloro-4-formylbenzotrile** onto the crystal.
- **Compression:** Apply pressure using the anvil until the force gauge indicates optimal contact.
- **Acquisition:** Collect 16-32 scans at 4 cm^{-1} resolution.

Method B: KBr Pellet (Transmission)

- Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.
- Grind to a fine powder (avoid moisture absorption).
- Press at 10 tons for 2 minutes to form a transparent disc.

Instrument Parameters

- **Range:** 4000 – 600 cm^{-1} (ATR) or 4000 – 400 cm^{-1} (Transmission).
- **Resolution:** 4 cm^{-1} .
- **Apodization:** Blackman-Harris or Norton-Beer.
- **CO₂ Correction:** Enabled (critical for detecting weak overtone bands near 2350 cm^{-1}).

Spectral Analysis & Band Assignment

The following table summarizes the critical absorption bands. Note that values are approximate ($\pm 5 \text{ cm}^{-1}$) and depend on the sampling matrix (ATR values are typically slightly lower than

Transmission).

Table 1: Diagnostic IR Bands for 3-Chloro-4-formylbenzotrile

Functional Group	Mode	Wavenumber (cm ⁻¹)	Intensity	Notes
Aromatic C-H	Stretch	3050 – 3100	Weak	Characteristic of unsaturated C-H bonds.
Aldehyde C-H	Stretch	2850 & 2750	Weak/Med	Fermi Resonance. The lower frequency band (~2750) is distinct from alkyl C-H.
Nitrile (-CN)	Stretch	2225 – 2235	Med/Strong	Sharp peak. Conjugation lowers it from ~2250 (saturated) to ~2230.
Carbonyl (C=O)	Stretch	1695 – 1710	Strong	Conjugated aldehyde. The Cl at ortho-position (to aldehyde) may cause slight inductive shift.
Aromatic Ring	C=C Stretch	1580 – 1600	Medium	Skeletal ring vibrations.
Aromatic Ring	C=C Stretch	1475 – 1490	Medium	Second skeletal band.
C-Cl	Stretch	1040 – 1090	Med/Strong	Aryl chloride stretch, often mixed with ring vibrations.
Subst. Pattern	OOP Bend	820 – 860	Strong	Indicates 2 adjacent

aromatic protons
(Positions 5,6).

Subst. Pattern

OOP Bend

880 – 900

Medium

Indicates 1
isolated aromatic
proton (Position
2).

Detailed Mechanistic Insight

1. The Nitrile "Beacon" (2230 cm^{-1})

The nitrile group is the most reliable identifier. In benzonitriles, the $\text{C}\equiv\text{N}$ stretch is intense and sharp.[1]

- Diagnostic Check: If this peak is absent or broad/weak, the nitrile hydrolysis (to amide/acid) may have occurred during synthesis or storage.
- Interference: This region is generally free of interferences, making it ideal for quantitative monitoring of reaction progress (e.g., formation from an oxime or amide).

2. The Aldehyde Doublet (1700 & 2750 cm^{-1})

The aldehyde functionality provides two check-points:

- C=O Stretch: Appears near 1700 cm^{-1} . [2] This is lower than non-conjugated aldehydes ($\sim 1730 \text{ cm}^{-1}$) due to resonance with the benzene ring.
- Fermi Resonance: The C-H stretch of the aldehyde interacts with the first overtone of the C-H bending vibration ($\sim 1390 \times 2 \approx 2780$). This splits the C-H stretching band into a doublet near 2850 and 2750 cm^{-1} . The band at 2750 cm^{-1} is particularly diagnostic as it sits in a "clean" window below aliphatic C-H stretches.

3. The Chlorine Effect

The chlorine atom at position 3 exerts an inductive effect (-I) on the ring and the adjacent formyl group at position 4. While the C-Cl stretch itself (1000-1100 cm^{-1}) is often obscured by complex fingerprint modes, its presence is indirectly confirmed by the specific 1,2,4-trisubstitution pattern in the fingerprint region (600-900 cm^{-1}).

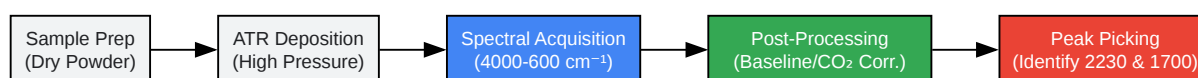
- Expectation: Look for a strong band corresponding to the two adjacent hydrogens (positions 5 and 6) and a distinct band for the isolated hydrogen (position 2).

Troubleshooting & Validation

Common Impurities

- 3-Chloro-4-cyanobenzoic acid: Look for a broad O-H stretch ($2500-3300\text{ cm}^{-1}$) and a shift in the carbonyl peak to $\sim 1680\text{ cm}^{-1}$.
- Water: Broad hump around 3400 cm^{-1} . Ensure the sample is dried, as moisture can obscure the aromatic C-H region.

Experimental Workflow Visualization



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Figure 2: Standard Operating Procedure (SOP) for IR acquisition.

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